Propyl 4-methylbenzoate Propyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 6976-69-8
VCID: VC1665905
InChI: InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
SMILES: CCCOC(=O)C1=CC=C(C=C1)C
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Propyl 4-methylbenzoate

CAS No.: 6976-69-8

Cat. No.: VC1665905

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-methylbenzoate - 6976-69-8

Specification

CAS No. 6976-69-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name propyl 4-methylbenzoate
Standard InChI InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Standard InChI Key LRNBWFXCDULFQF-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)C
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)C

Introduction

Structural Information

Propyl 4-methylbenzoate (C11H14O2) features a benzene ring with a methyl group at the para position and a propyl ester group. This arrangement contributes to its distinct chemical properties and applications in various fields.

Basic Structural Details

ParameterValue
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
CAS Number9015-73-0
IUPAC Namepropyl 4-methylbenzoate
InChIInChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
InChIKeyLRNBWFXCDULFQF-UHFFFAOYSA-N
SMILESCCCOC(=O)C1=CC=C(C=C1)C

The structure consists of a benzene ring with a methyl substituent at the para position and a propyl ester group. The ester functional group contains a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a propoxy group, making it an important functional handle for various chemical transformations and applications.

Collision Cross Section Data

The predicted collision cross section (CCS) data for propyl 4-methylbenzoate provides important information about its molecular size and shape in different ionization states, which is valuable for analytical chemistry applications and mass spectrometry studies .

Adductm/zPredicted CCS (Ų)
[M+H]+179.10666138.7
[M+Na]+201.08860151.5
[M+NH4]+196.13320147.1
[M+K]+217.06254144.9
[M-H]-177.09210140.7
[M+Na-2H]-199.07405145.4
[M]+178.09883141.0
[M]-178.09993141.0

Synthesis Methods

Several methods can be employed for the synthesis of propyl 4-methylbenzoate, with Fischer esterification being the most common laboratory-scale approach.

From 4-Methylbenzoic Acid Production

Industrial production of propyl 4-methylbenzoate often begins with the synthesis of 4-methylbenzoic acid (p-toluic acid), which is commonly produced through the liquid phase oxidation of p-xylene. According to documented procedures, p-xylene can be oxidized using oxygen or air in the presence of catalytically active transition metal salts such as cobalt, manganese, or cerium .

The process involves:

  • Oxidation of p-xylene at 130-190°C under 3-25 kg/cm² pressure

  • Cooling and removal of unreacted p-xylene through washing with organic solvents

  • Esterification of the purified 4-methylbenzoic acid with propanol

This approach yields 4-methylbenzoic acid with approximately 82.39% selectivity, which can then be converted to propyl 4-methylbenzoate through esterification .

Green Chemistry Approach

More environmentally friendly synthetic routes have been developed, such as the catalytic oxidation of aldehydes in the presence of alcohols. One such method involves:

  • Treatment of diphenyl diselenide with H₂O₂

  • Addition of 4-methylbenzaldehyde and 1-propanol

  • Stirring at 50°C for 2 hours

  • Extraction with ethyl acetate and purification

This method offers advantages such as milder reaction conditions and reduced waste production compared to traditional esterification methods.

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for propyl 4-methylbenzoate is limited in the provided sources, related compounds can provide insight into its expected spectral characteristics.

NMR Spectroscopy

Based on the spectroscopic data of structurally similar compounds like ethyl 4-methylbenzoate, the expected ¹H NMR spectral features for propyl 4-methylbenzoate would include:

  • The methyl group on the aromatic ring: a singlet at approximately δ 2.40 ppm

  • The propyl chain: a triplet at around δ 0.94-1.0 ppm (terminal methyl), a multiplet at δ 1.7-1.8 ppm (middle methylene), and a triplet at δ 4.3-4.4 ppm (methylene adjacent to oxygen)

  • The aromatic protons: two doublets at approximately δ 7.9-8.0 ppm and δ 7.2-7.3 ppm

For ¹³C NMR, signals would be expected for:

  • The methyl carbon on the aromatic ring at approximately δ 21.6 ppm

  • The propyl chain carbons at around δ 13.7 ppm (terminal methyl), δ 22.0 ppm (middle methylene), and δ 66.0 ppm (methylene adjacent to oxygen)

  • The carbonyl carbon at approximately δ 166.7 ppm

  • Aromatic carbons between δ 127-144 ppm

Chromatographic Behavior

Propyl 4-methylbenzoate has been used as a support material in ion-exchange chromatography due to its stability and compatibility with various chromatographic systems. Its retention behavior would be expected to differ from similar compounds based on the length of the alkyl chain, with longer retention times compared to methyl and ethyl esters but shorter than butyl esters on typical reversed-phase HPLC columns.

Applications

Fragrance and Flavoring Agent

Propyl 4-methylbenzoate is utilized as an intermediate in the synthesis of other esters and aromatic compounds, particularly in the manufacture of fragrances and flavoring agents. The compound likely contributes sweet, fruity notes to fragrance compositions, similar to other benzoate esters.

Chromatographic Support Material

The compound has been employed as a support material in ion-exchange chromatography, where its stability and compatibility with various chromatographic systems make it valuable for analytical separations.

Chemical Intermediate

Propyl 4-methylbenzoate serves as an important chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agricultural chemicals, and specialty materials. Its ester group provides a reactive site for further transformations, while the methyl group offers opportunities for additional functionalization.

Comparative Analysis with Related Compounds

Homologous Series Comparison

Propyl 4-methylbenzoate belongs to a homologous series of 4-methylbenzoate esters, including methyl, ethyl, and butyl variants. Comparing these compounds provides insights into structure-property relationships.

CompoundMolecular FormulaMolecular WeightPhysical Properties
Methyl 4-methylbenzoateC9H10O2150.17Lower boiling point, higher volatility
Ethyl 4-methylbenzoateC10H12O2164.20Intermediate properties
Propyl 4-methylbenzoateC11H14O2178.23Higher boiling point, lower volatility than methyl/ethyl variants
Butyl 4-methylbenzoateC12H16O2192.26Highest boiling point, lowest volatility in series

As the alkyl chain length increases across this series, there is a predictable trend in physical properties such as boiling point, melting point, and solubility. Propyl 4-methylbenzoate exhibits intermediate properties between ethyl and butyl variants, with decreased water solubility and increased lipophilicity compared to the shorter-chain homologs .

Structural Variations

Comparing propyl 4-methylbenzoate with other structural variations provides additional insights:

These structural variations result in different chemical reactivities, physical properties, and applications. For instance, propyl 4-chlorobenzoate likely exhibits different electronic properties due to the electron-withdrawing nature of the chlorine atom compared to the electron-donating methyl group in propyl 4-methylbenzoate .

Analytical Methods for Detection and Quantification

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of ester compounds like propyl 4-methylbenzoate. Based on similar compounds, expected retention times would be longer than those of methyl and ethyl esters but shorter than butyl esters on typical reversed-phase columns.

Mass Spectrometry

Mass spectrometric analysis of propyl 4-methylbenzoate would likely show characteristic fragmentation patterns similar to those of related compounds such as methyl 4-methylbenzoate, which shows prominent peaks at m/z 119 (base peak), 91, 150 (molecular ion), and 65 . For propyl 4-methylbenzoate, the molecular ion would be expected at m/z 178, with additional characteristic fragments resulting from the propyl chain.

Future Research Directions

Green Synthesis Development

Future research could focus on developing greener, more sustainable methods for synthesizing propyl 4-methylbenzoate, such as:

  • Enzyme-catalyzed esterification reactions

  • Continuous flow chemistry approaches

  • Solvent-free synthesis methods

  • Utilization of renewable feedstocks

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of propyl 4-methylbenzoate and related compounds could provide valuable insights for developing new materials, fragrances, or bioactive compounds with optimized properties.

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